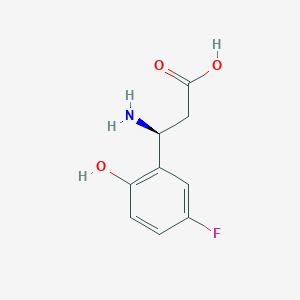![molecular formula C8H5IN2O2 B13029220 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid CAS No. 1638768-78-1](/img/structure/B13029220.png)
2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 2-position and a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position. The carboxylic acid group can be introduced through various functionalization reactions, such as the oxidation of an aldehyde or alcohol precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the iodine atom.
Reduced or Oxidized Derivatives: Alcohols, aldehydes, or other oxidized forms of the carboxylic acid group.
Scientific Research Applications
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Chemical Biology: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Material Science: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid depends on its specific application. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression in cancer .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and carboxylic acid groups, making it less versatile for functionalization.
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with different substitution patterns and biological activities.
Uniqueness
2-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which provide multiple sites for chemical modification and enhance its potential as a versatile building block in medicinal chemistry .
Properties
CAS No. |
1638768-78-1 |
|---|---|
Molecular Formula |
C8H5IN2O2 |
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-6-2-4-1-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
XUQVSMNFVRROCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
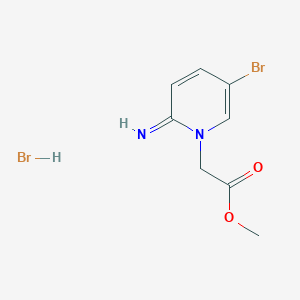

![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)

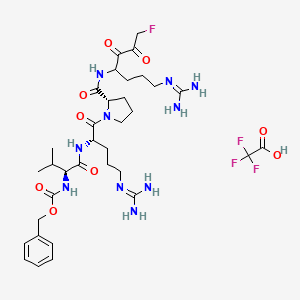
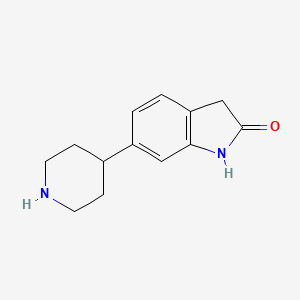
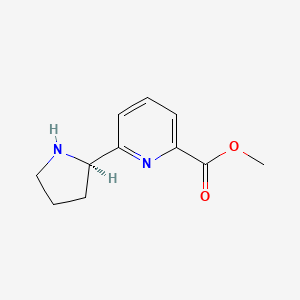
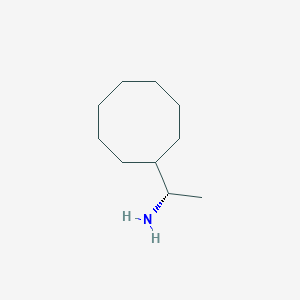
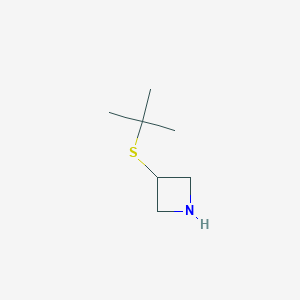
![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
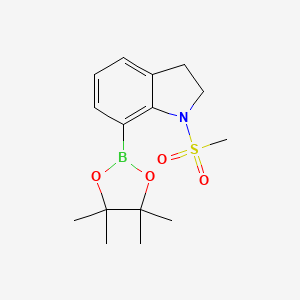
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)
